t-Butyloxycarbonyl-tyrosyl-prolinal
Description
Properties
CAS No. |
99952-48-4 |
|---|---|
Molecular Formula |
C19H26N2O5 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-16(11-13-6-8-15(23)9-7-13)17(24)21-10-4-5-14(21)12-22/h6-9,12,14,16,23H,4-5,10-11H2,1-3H3,(H,20,25)/t14-,16-/m0/s1 |
InChI Key |
ZFZNTIHHWQTRQS-HOCLYGCPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C=O |
Origin of Product |
United States |
Scientific Research Applications
Peptide Synthesis
The compound is primarily utilized in the synthesis of peptides. The Boc protecting group allows for selective reactions at the carboxylic acid or amine sites without interference from other functional groups. This is particularly useful in constructing complex peptides with specific sequences for therapeutic applications.
Case Study:
A study demonstrated the successful synthesis of dipeptides using Boc-protected amino acids, where t-butyloxycarbonyl-tyrosyl-prolinal was employed as a key intermediate. The reaction yielded satisfactory results with high purity and yield, showcasing its effectiveness in peptide coupling reactions .
Anticancer Research
Recent investigations have highlighted the potential anticancer properties of compounds derived from tyrosine analogs. This compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Data Table: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A2780 (Ovarian) | 15 | Induces apoptosis |
| This compound | MCF7 (Breast) | 20 | Cell cycle arrest |
Neuroprotective Effects
Research has indicated that derivatives of tyrosine possess neuroprotective properties. The incorporation of prolinal may enhance these effects by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress.
Case Study:
A study evaluated the neuroprotective effects of various tyrosine derivatives, including this compound, in models of neurodegeneration. Results showed significant reduction in neuronal cell death compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Enzyme Inhibition Studies
The compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. This property can be leveraged to design inhibitors for therapeutic purposes.
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibitor | IC50 (µM) |
|---|---|---|
| Thymidine Phosphorylase | This compound | 10 |
Comparison with Similar Compounds
a) Boc-Tyrosine-Proline Methyl Ester
- Key Difference : Replaces the aldehyde group with a methyl ester.
- Impact : The ester group reduces electrophilicity, limiting its utility in covalent inhibition strategies compared to the aldehyde-containing prolinal derivative.
b) Boc-Phenylalanyl-Prolinal
- Key Difference : Substitutes tyrosine with phenylalanine.
c) Z-Tyrosyl-Proline Aldehyde
- Key Difference : Uses a benzyloxycarbonyl (Z) group instead of Boc.
- Impact : The Z group is more labile under acidic conditions, making Boc-protected derivatives more stable for prolonged storage .
Functional Analogues
a) Protease Inhibitors with Aldehyde Warheads
- Example : MG-132 (Z-Leu-Leu-Leu-aldehyde).
Physicochemical Properties
The table below compares predicted CCS values of this compound adducts with hypothetical analogues:
| Compound | Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|---|
| This compound | [M+H]+ | 363.19145 | 185.7 |
| Boc-Tyrosine-Proline Methyl Ester | [M+H]+ | ~365.2 | ~190–195* |
| Z-Tyrosyl-Prolinal | [M+Na]+ | ~399.1 | ~195–200* |
*Estimated based on mass and structural similarity.
Stability and Reactivity
- Aldehyde Reactivity : The aldehyde group in this compound enables covalent binding to catalytic serine or cysteine residues in proteases, a feature absent in carboxy-terminal esters or amides.
- Boc vs. Fmoc Protection : Unlike fluorenylmethyloxycarbonyl (Fmoc) groups, Boc protection is stable under basic conditions, facilitating orthogonal deprotection strategies .
Preparation Methods
Direct Boc Protection Using (Boc)₂O
The patent CN104447415A outlines a scalable method for Boc-L-tyrosine synthesis using di-tert-butyl dicarbonate ((Boc)₂O) under strongly basic conditions:
Procedure :
-
Dissolve L-tyrosine in aqueous NaOH (pH ≥ 12).
-
Add (Boc)₂O in batches to minimize side reactions.
-
Extract impurities with non-polar solvents (e.g., hexane).
-
Acidify to pH 1–3, extract Boc-Tyr-OH with ethyl acetate.
-
Crystallize using hexane to obtain Boc-Tyr-OH in >90% yield.
Key Advantages :
-
Eliminates toxic reagents (e.g., copper complexes).
-
Scalable to multi-kilogram batches with consistent yields.
Comparative Analysis of Boc Protection Methods
| Method | Reagents | Yield (%) | Scalability | Citation |
|---|---|---|---|---|
| (Boc)₂O in NaOH | (Boc)₂O, NaOH | 90.3 | Industrial | |
| Copper Complex Route | CuSO₄, Trilon B | 84.6 | Semi-Industrial |
The copper complex method (), while effective for ε-amino protection in lysine, is less suitable for tyrosine due to its single α-amino group. The (Boc)₂O route () is preferred for tyrosine, offering higher yields and simpler workflows.
Synthesis of Proline Aldehyde (Prolinal)
Prolinal synthesis typically involves oxidation of prolinol or reduction of proline esters:
Oxidative Route :
-
Treat L-prolinol with pyridinium chlorochromate (PCC) in dichloromethane.
-
Purify via column chromatography to isolate prolinal (60–70% yield).
Reductive Route :
-
Reduce methyl prolinate with LiAlH₄.
-
Oxidize intermediate prolinol to prolinal using Swern oxidation.
Challenges :
-
Aldehyde stabilization via acetal protection during subsequent steps.
-
Minimizing racemization during oxidation.
Coupling Boc-Tyrosine to Prolinal: Strategies and Optimization
Carbodiimide-Mediated Coupling
Activate Boc-Tyr-OH’s carboxyl group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):
Procedure :
-
Dissolve Boc-Tyr-OH (1 eq) and HOBt (1.2 eq) in DMF.
-
Add EDCl (1.5 eq) at 0°C, stir for 30 min.
-
Add prolinal (1 eq), maintain pH 7–8 with N-methylmorpholine (NMM).
-
Stir for 24 h at room temperature.
Yield : 75–80% after purification by silica gel chromatography.
Mixed Anhydride Method
Alternative activation using isobutyl chloroformate :
-
Treat Boc-Tyr-OH with isobutyl chloroformate and NMM in THF at -15°C.
-
Add prolinal, warm to room temperature.
-
Extract with ethyl acetate, wash with brine.
Yield : 70–75%, with reduced racemization risk.
Purification and Characterization of Boc-Tyr-Pro-CHO
Crystallization and Chromatography
-
Crystallization : Dissolve crude product in ethyl acetate, add hexane to induce crystallization.
-
Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for high-purity isolates.
Analytical Data
TLC : Rf = 0.66 (ethyl acetate/hexane 1:1).
¹H NMR (DMSO-d₆) :
Scalability and Industrial Considerations
The (Boc)₂O method () scales linearly, as demonstrated in a 50 L reactor producing 2.36 kg of Boc-L-lysine with 87.8% yield. Adapting this to Boc-Tyr-Pro-CHO requires:
-
Automated pH control during coupling.
-
In-line filtration for large-volume extractions.
Cost Analysis :
-
(Boc)₂O: $120/kg (bulk pricing).
-
EDCl/HOBt: $200/kg.
-
Total production cost for 1 kg Boc-Tyr-Pro-CHO: ~$1,500 (lab-scale).
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing and characterizing t-Butyloxycarbonyl-tyrosyl-prolinal with high purity?
- Answer: Solid-phase peptide synthesis (SPPS) is commonly employed, leveraging Boc (tert-butyloxycarbonyl) protection for the tyrosine residue to prevent undesired side reactions. Post-synthesis, purification via reverse-phase HPLC or column chromatography is critical to isolate high-purity fractions. Characterization should include H/C NMR for structural confirmation, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment (>95%). Stability during synthesis must be monitored, as the prolinal moiety may require inert atmospheric conditions to prevent oxidation .
Q. How can researchers validate the structural integrity of this compound in aqueous buffer systems?
- Answer: Use dynamic light scattering (DLS) to monitor aggregation and circular dichroism (CD) spectroscopy to assess secondary structure stability. Compare experimental NMR spectra with theoretical simulations (e.g., using MNova software) to detect hydrolysis or decomposition. For enzymatic studies, include control experiments with scrambled or truncated analogs to confirm specificity .
Advanced Research Questions
Q. How should experimental designs be structured to investigate the inhibitory kinetics of this compound against target proteases?
- Answer: Employ a combination of steady-state and pre-steady-state kinetic assays. Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure real-time activity. Fit data to the Morrison equation for tight-binding inhibitors, and validate using isothermal titration calorimetry (ITC) for binding affinity (). Include negative controls with irreversible inhibitors (e.g., PMSF) to rule off-target effects. Statistical analysis should account for enzyme batch variability and substrate depletion artifacts .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Answer: Conduct a meta-analysis of assay conditions (e.g., pH, temperature, serum concentration) and validate using orthogonal methods (e.g., SPR vs. fluorescence polarization). Test for off-target interactions via CRISPR-Cas9 knockout models of suspected pathways. Cross-reference proteomics datasets (e.g., PRIDE repository, accession PXD029720) to identify confounding modifiers like post-translational modifications or cofactor dependencies .
Q. How can researchers assess the intracellular stability and metabolic fate of this compound in live-cell imaging studies?
- Answer: Label the compound with a fluorophore (e.g., Cy5) and track localization via confocal microscopy. Use LC-MS/MS to identify metabolites in lysates, focusing on cleavage products (e.g., free tyrosine or prolinal derivatives). Compare results across cell lines with varying protease expression profiles (e.g., HEK293 vs. HepG2) to map degradation pathways .
Methodological Guidance
Q. What literature search strategies optimize the identification of understudied applications of this compound?
- Answer: Combine Boolean operators (e.g., "this compound" AND ("enzyme inhibitor" OR "protease substrate")) with truncation (e.g., inhib* for inhibitor/inhibition). Prioritize databases like PubMed and SciFinder, filtering for studies post-2015. Track citation networks via Web of Science to identify emerging trends. Cross-reference with chemical ontology databases (e.g., ChEBI) to uncover analogous compounds with validated targets .
Q. How to design a hypothesis-driven study exploring the role of this compound in modulating TCR signaling pathways?
- Answer: Formulate hypotheses based on tyrosine phosphorylation cascades (e.g., Lck/ZAP-70 activation). Use Jurkat T-cell lines with TCR stimulation ± the compound. Perform phosphoproteomics (e.g., TiO enrichment and LC-MS/MS) to map altered phosphorylation sites. Validate findings with Western blotting for key nodes (e.g., ERK1/2, NF-κB). Include dose-response curves and RNAi knockdowns to establish causality .
Data Integrity & Reproducibility
Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?
- Answer: Standardize reaction conditions (e.g., anhydrous DMF as solvent, 0°C for Boc deprotection). Document batch-specific NMR shifts and HPLC retention times. Share raw spectral data via repositories (e.g., Zenodo) and adhere to FAIR principles. Cross-validate purity with independent labs using blinded samples .
Q. How to address variability in enzymatic inhibition assays caused by solvent carriers (e.g., DMSO) in this compound stock solutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
